1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione
Description
BenchChem offers high-quality 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-14(2)12-27-22(28)16-7-5-6-8-17(16)26(23(27)29)13-20-24-21(25-32-20)15-9-10-18(30-3)19(11-15)31-4/h5-11,14H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJYNCYFESIRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests that it may interact with proteins or enzymes that recognize or are affected by its specific functional groups.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.
Biochemical Pathways
Given its structural features, it may potentially influence pathways involving phenethylamine or tetrahydroquinoline derivatives.
Activité Biologique
The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione is a complex organic molecule that incorporates a quinazoline core and a 1,2,4-oxadiazole ring. This structural composition suggests potential biological activity across various therapeutic areas. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole and quinazoline moieties exhibit a broad spectrum of biological activities. The following sections detail specific activities observed in studies.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 1,2,4-oxadiazole derivatives. For instance:
- Antibacterial Effects : Compounds with the oxadiazole ring have shown effectiveness against various bacterial strains. A study demonstrated that derivatives of 1,3,4-oxadiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Research has also indicated antifungal properties in related compounds. For example, derivatives were tested against Candida albicans, showing promising results in inhibiting fungal growth .
| Activity Type | Target Organisms | Reference |
|---|---|---|
| Antibacterial | Staphylococcus aureus | |
| Escherichia coli | ||
| Antifungal | Candida albicans |
Anticancer Activity
The quinazoline scaffold is known for its anticancer properties. Studies have reported:
- Cell Proliferation Inhibition : Compounds similar to the target molecule have been shown to inhibit cell proliferation in various cancer cell lines. For example, some derivatives demonstrated cytotoxic effects against breast cancer and lung cancer cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways. Molecular docking studies suggest strong binding affinities to targets such as EGFR (Epidermal Growth Factor Receptor) .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been investigated:
- Inhibition of Inflammatory Mediators : Research shows that these compounds can reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro .
- Animal Models : In vivo studies using models of inflammation (e.g., carrageenan-induced paw edema) showed significant reduction in inflammation markers when treated with oxadiazole-containing compounds .
Case Studies
Several case studies provide insight into the efficacy of this compound:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Q & A
Basic Research Questions
What are the optimal synthetic routes for this compound, and how can yield/purity be improved?
The synthesis involves multi-step reactions, including cyclocondensation and alkylation. A proven method involves:
- Cyclocondensation : Reacting intermediates (e.g., N’-benzoyl derivatives) in phosphorous oxychloride under reflux, followed by hydrolysis to remove chlorine .
- Alkylation : Introducing the oxadiazole-methyl group using 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles under basic conditions (e.g., NaH or K₂CO₃) .
- Optimization : Control reaction temperature (70–90°C), use polar aprotic solvents (DMF/DMSO), and monitor progress via TLC/HPLC .
Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching C₂₄H₂₅N₄O₅) .
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for quinazoline-dione) and oxadiazole C=N (~1600 cm⁻¹) .
How is preliminary biological activity screening conducted?
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains using broth microdilution (MIC values) .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
How to design a structure-activity relationship (SAR) study for this compound?
- Substituent Variation : Modify the dimethoxyphenyl group (e.g., replace with bromo/fluoro substituents) or isobutyl chain (e.g., cyclopropylmethyl) .
- Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., COX-2 or topoisomerase II) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes with target proteins .
What strategies resolve contradictions in reported biological data?
- Replicate Studies : Ensure consistent assay conditions (e.g., pH, serum concentration) .
- Purity Validation : Re-purify compounds via column chromatography (silica gel, hexane/EtOAc gradient) and confirm by HPLC (>98% purity) .
- Orthogonal Assays : Cross-validate antimicrobial results with zone-of-inhibition tests and time-kill kinetics .
How to investigate the mechanism of action for observed bioactivity?
- Enzyme Inhibition : Measure activity against targets like dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation assays .
- Receptor Binding : Perform radioligand displacement assays (e.g., for GABAₐ or serotonin receptors) .
- Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated bacterial/fungal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
